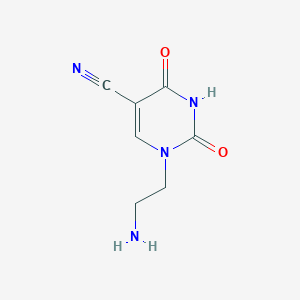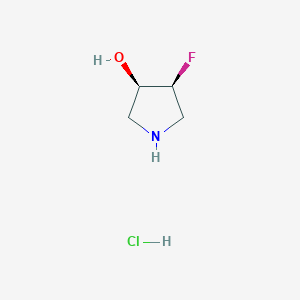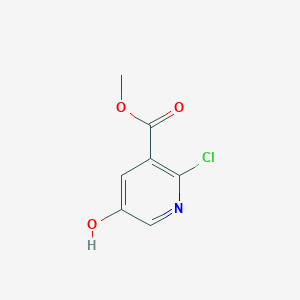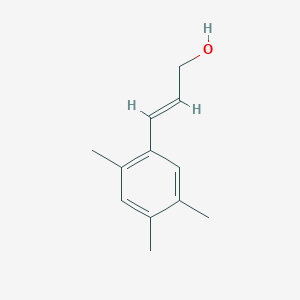
1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Descripción general
Descripción
The compound “1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is a derivative of pyrimidine, which is a basic aromatic ring containing two nitrogen atoms. It has an aminoethyl group (-NH2-CH2-CH2-) attached at the 1-position and a nitrile group (-C≡N) attached at the 5-position . The presence of the nitrile group suggests that this compound might have some reactivity towards nucleophiles.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the various substituents attached at the specified positions. The exact geometry would depend on the specific arrangement of these groups .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One-Pot Synthesis Methods : Various studies have focused on the one-pot synthesis of derivatives of this compound. For instance, the synthesis of pyrido[2,3-d]pyrimidine derivatives using sulfonic acid functionalized SBA-15 showcases a simple and clean one-pot method, highlighting the compound's utility in facilitating efficient chemical syntheses (Ziarani et al., 2015).
Chemical Reactions and Derivatives : The compound's reactivity is explored in various contexts, such as its interaction with chloroacetic acid derivatives to form thieno[2,3-d]pyrimidines and its conversion with alkylants to produce various amino substituted pyrimidines (Briel et al., 2002).
Applications in Material Science
- Dyeing and Fabric Treatment : The compound has been used in the synthesis of disperse dyes for polyester fabric treatment. Studies show its effectiveness in producing dyes with good fastness properties and potential antimicrobial activities https://consensus.app/papers/synthesis-characterization-activity-applications-aletaibi/7fe63f7213e152f2959b7efcbbf07294/?utm_source=chatgpt" target="_blank">(Al-Etaibi et al., 2013; Al-Etaibi et al., 2014)
Biological and Pharmacological Research
Antimicrobial Activities : Compounds synthesized from 1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have shown antimicrobial activities. For example, pyrido[2,3-d]pyrimidine derivatives have been tested against various bacteria and fungi, exhibiting promising results https://consensus.app/papers/activity-pyrido23dpyrimidines-armed-groups-analysis-dongre/e0831a0088b65360ab36836c94b29164/?utm_source=chatgpt" target="_blank">(Salem et al., 2015; Dongre et al., 2018)
Synthesis of Pharmacologically Active Compounds : Research indicates the potential of derivatives of this compound in synthesizing pharmacologically active compounds, including those with antiviral activities against hepatitis B virus and compounds with cytotoxic properties https://consensus.app/papers/cytotoxic-activities-novel-heterocycles-employing-ramadan/276ce1baef1758669ed457b3101c3fcd/?utm_source=chatgpt" target="_blank">(El‐Sayed et al., 2009; Ramadan et al., 2019)
Advanced Synthesis Techniques
- Green Chemistry Approaches : Studies have explored the synthesis of derivatives of this compound using environmentally friendly procedures, emphasizing the role of green chemistry in the synthesis of complex molecules https://consensus.app/papers/synthesis-asadian/794f504322bb545f9a24b78332f427e6/?utm_source=chatgpt" target="_blank">(Javahershenas & Khalafy, 2017; Asadian et al., 2018)
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-aminoethyl)-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-1-2-11-4-5(3-9)6(12)10-7(11)13/h4H,1-2,8H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDZSMBSHMQMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)

![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)
![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B1448781.png)


![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)







